molecular formula C17H26O4 B2935065 1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate CAS No. 61065-63-2

1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate

Cat. No.: B2935065
CAS No.: 61065-63-2
M. Wt: 294.391
InChI Key: RLXDPLARQIAXJE-UHFFFAOYSA-N
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Description

1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate is an organic compound known for its unique structure and properties It is characterized by the presence of an adamantyl group, which is a tricyclic hydrocarbon, and an acetyloxy group, which is an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate typically involves the esterification of 1-adamantanol with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

1-adamantanol+acetic anhydride1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate+acetic acid\text{1-adamantanol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} 1-adamantanol+acetic anhydride→1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the efficiency of the process. The use of advanced catalysts and purification techniques ensures the production of high-quality this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding alcohol and acetic acid.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the reagent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophilic reagents such as amines or thiols.

Major Products Formed

    Hydrolysis: 1-adamantanol and acetic acid.

    Oxidation: Adamantane carboxylic acid.

    Substitution: Various substituted adamantyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis, releasing the active adamantyl moiety, which can interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-adamantanol: The parent alcohol from which the acetate is derived.

    Adamantane: The hydrocarbon backbone of the compound.

    1-adamantyl acetate: A simpler ester derivative of adamantane.

Uniqueness

1-[3-(Acetyloxy)-1-adamantyl]-1-methylethyl acetate is unique due to the presence of both the adamantyl and acetyloxy groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

[3-(2-acetyloxypropan-2-yl)-1-adamantyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O4/c1-11(18)20-15(3,4)16-6-13-5-14(7-16)9-17(8-13,10-16)21-12(2)19/h13-14H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLXDPLARQIAXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC12CC3CC(C1)CC(C3)(C2)C(C)(C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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